PSB-1901
Description
Propriétés
Formule moléculaire |
C24H25BrN6O4S |
|---|---|
Poids moléculaire |
573.466 |
Nom IUPAC |
8-(4-((4-(4-Bromophenyl)piperazin-1-yl)sulfonyl)phenyl)-1-propylxanthine |
InChI |
InChI=1S/C24H25BrN6O4S/c1-2-11-31-23(32)20-22(28-24(31)33)27-21(26-20)16-3-9-19(10-4-16)36(34,35)30-14-12-29(13-15-30)18-7-5-17(25)6-8-18/h3-10H,2,11-15H2,1H3,(H,26,27)(H,28,33) |
Clé InChI |
UGKYSTLSSKLXJO-UHFFFAOYSA-N |
SMILES |
O=C(N1CCC)NC2=C(NC(C3=CC=C(S(=O)(N4CCN(C5=CC=C(Br)C=C5)CC4)=O)C=C3)=N2)C1=O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
PSB-1901; PSB 1901; PSB1901; |
Origine du produit |
United States |
Applications De Recherche Scientifique
Cancer Therapy
Mechanism of Action:
PSB-1901's antagonistic effect on the A2B receptor is particularly relevant in cancer therapy. The A2B receptor is known to be involved in various pathological processes associated with increased adenosine levels, such as inflammation and tumor growth. By blocking this receptor, this compound may inhibit tumor progression and enhance the efficacy of existing cancer treatments.
Case Studies:
- Immunotherapy Enhancement: Research indicates that A2B receptor antagonists like this compound can improve the effectiveness of immunotherapies by modulating immune responses in tumor microenvironments . The irreversible binding characteristics of this compound allow for sustained receptor blockade, which could lead to prolonged therapeutic effects.
Molecular Imaging
Potential for PET Imaging:
this compound's properties make it a candidate for development into a radiotracer for positron emission tomography (PET) imaging. Understanding adenosine receptor distribution in tumors can provide insights into tumor biology and treatment responses. Initial studies have focused on modifying the compound to enhance its ability to cross the blood-brain barrier (BBB), which is crucial for imaging brain tumors .
Research Findings:
- Radiotracer Development: Structural modifications of this compound could lead to derivatives suitable for PET imaging, allowing researchers to visualize A2B receptor activity non-invasively in vivo .
Pharmacological Studies
In Vitro Studies:
this compound has been utilized extensively in pharmacological research to elucidate the role of A2B receptors in various physiological and pathological processes. Its high selectivity allows researchers to study specific signaling pathways without interference from other adenosine receptors.
Table of Binding Affinities:
| Compound | Ki (nM) | Selectivity (vs other ARs) |
|---|---|---|
| This compound | 0.0835 | >10,000-fold |
| PSB-603 | 0.553 | High |
| MRS-1754 | 1.97 | Moderate |
This table summarizes the binding affinities of this compound compared to other compounds, highlighting its superior potency and selectivity .
Méthodes De Préparation
Synthesis of the Xanthine Core
The xanthine core is prepared via a ring-closing reaction starting from 6-aminouracil derivatives. Key steps include:
-
Nitrosation : Treatment of 3-propyl-6-aminouracil (1a ) with sodium nitrite (NaNO<sub>2</sub>) in acetic acid yields the nitroso intermediate (2a ).
-
Reduction : The nitroso group is reduced using sodium dithionite (Na<sub>2</sub>S<sub>2</sub>O<sub>4</sub>) in aqueous ammonia to form 5,6-diaminouracil (3a ).
-
Amide Coupling : Reaction of 3a with 4-(chlorosulfonyl)benzoic acid (4 ) in dimethylformamide (DMF) using N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent produces the uracil carboxamide (5a ).
-
Ring Closure : Treatment of 5a with polyphosphoric acid trimethylsilyl ester (PPSE) at 120°C for 10 minutes, followed by heating at 170°C for 2 hours, forms the xanthine core (6a ) with a 52–68% yield.
Critical Reaction Conditions:
Synthesis of the Sulfonamide-Piperazine-Bromophenyl Moiety
The sulfonamide-linked piperazine fragment is synthesized as follows:
-
Sulfonylation : 4-(Chlorosulfonyl)benzoic acid (7 ) reacts with tert-butyl piperidin-4-ylcarbamate (8 ) in dioxane with triethylamine (TEA) as a base, yielding the sulfonamide intermediate (9 ).
-
Deprotection : Removal of the tert-butoxycarbonyl (Boc) group using trifluoroacetic acid (TFA) liberates the primary amine (10 ).
-
Piperazine Functionalization : Coupling 10 with 4-bromophenyl bromide via nucleophilic aromatic substitution introduces the 4-bromophenyl group, forming 11 .
Yield Optimization:
Final Coupling and Purification
The xanthine core (6a ) and sulfonamide-piperazine-bromophenyl fragment (11 ) are coupled via a sulfonamide linkage:
-
Sulfonamide Formation : Reaction of 6a with 11 in DMF using EDC as a coupling agent yields this compound with a 66–73% yield.
-
Purification : Column chromatography (DCM/methanol, 9.7:0.3) followed by recrystallization from ethanol affords this compound in >98% purity.
Structural Optimization and Key Modifications
The synthesis of this compound involved iterative optimization to enhance A<sub>2B</sub>AR affinity and selectivity:
Role of the 4-Bromophenyl Group
-
Introduction of a 4-bromophenyl substituent on the piperazine ring increased affinity 10-fold compared to the 4-chlorophenyl analog (PSB-603).
-
Halogen bonding between the bromine atom and Lys269<sup>7.32</sup> in the A<sub>2B</sub>AR binding pocket contributes to subnanomolar K<sub>i</sub> values (0.0835 nM).
Impact of the Propyl Substituent
-
A propyl group at the N1 position of the xanthine core improved metabolic stability compared to shorter alkyl chains.
Analytical Characterization
This compound was characterized using:
-
NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirmed the structure.
-
High-Resolution Mass Spectrometry (HRMS) : Observed m/z 572.084 ([M+H]<sup>+</sup>), matching the theoretical m/z 573.47.
Scale-Up and Process Challenges
-
Solubility Issues : this compound’s low aqueous solubility (logP = 3.4) necessitated the use of DMSO or ethanol for in vivo formulations.
-
Thermal Sensitivity : The PPSE-mediated ring-closing step required precise temperature control to avoid decomposition.
Comparative Analysis with Analogues
Q & A
Q. 1.1. How can I design a reproducible synthesis protocol for PSB-1901?
Methodological Answer:
- Step 1: Review existing literature for reported synthesis routes, focusing on reaction conditions (temperature, catalysts) and yields. Use systematic review principles to identify gaps or inconsistencies .
- Step 2: Optimize reaction parameters using a controlled variable approach (e.g., varying solvent polarity or stoichiometry). Validate purity via NMR, HPLC, and mass spectrometry, adhering to characterization standards in organic chemistry .
- Step 3: Document all procedures in detail, including failure cases, to enable replication. Follow guidelines for experimental reproducibility (e.g., reporting catalyst batches, solvent purity) .
Q. 1.2. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?
Methodological Answer:
- Step 1: Define the target pathway (e.g., kinase inhibition, receptor agonism) based on structural analogs or computational docking studies.
- Step 2: Use dose-response assays (e.g., IC₅₀ determination) with appropriate controls (solvent-only, positive/negative controls). Ensure statistical power by triplicate runs and blinded analysis .
- Step 3: Cross-validate results with orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) to rule out assay-specific artifacts .
Q. 1.3. How do I establish a robust structure-activity relationship (SAR) for this compound derivatives?
Methodological Answer:
- Step 1: Synthesize analogs with systematic modifications (e.g., substituent groups, stereochemistry). Use a PICO framework to define:
- Step 2: Analyze SAR trends using multivariate regression or machine learning (e.g., partial least squares) to identify critical pharmacophores .
Advanced Research Questions
Q. 2.1. How can I resolve contradictions in reported mechanisms of action for this compound?
Methodological Answer:
- Step 1: Conduct a systematic literature review to catalog conflicting findings (e.g., off-target effects vs. primary target modulation). Use PRISMA guidelines for transparency .
- Step 2: Design orthogonal experiments (e.g., CRISPR-based gene knockout, isothermal titration calorimetry) to isolate variables. For example:
- If Study A reports target X and Study B implicates target Y, perform competitive binding assays with purified proteins .
- Step 3: Apply Bayesian statistics to weigh evidence for competing hypotheses, incorporating prior probabilities from existing data .
Q. 2.2. What strategies optimize this compound’s pharmacokinetic properties without compromising efficacy?
Methodological Answer:
- Step 1: Use physicochemical profiling (logP, solubility, metabolic stability) to identify liabilities. For poor bioavailability, consider prodrug strategies or formulation adjustments (e.g., nanocarriers) .
- Step 2: Validate improvements in in vivo models (e.g., rodent PK studies) with staggered sampling times. Compare AUC and Cₘₐₓ to baseline data .
- Step 3: Apply QSPR (Quantitative Structure-Property Relationship) modeling to predict ADME outcomes for novel derivatives .
Q. 2.3. How do I address ethical challenges in translational studies involving this compound?
Methodological Answer:
- Step 1: Align preclinical-to-clinical transition with FINER criteria :
- Step 2: For human trials, design double-blind, placebo-controlled studies with explicit inclusion/exclusion criteria. Use stratified randomization to mitigate bias .
Data Analysis & Interpretation
Q. 3.1. How should I analyze conflicting results between in vitro and in vivo efficacy of this compound?
Methodological Answer:
- Step 1: Perform triangulation analysis :
- Compare in vitro dose ranges to achievable plasma concentrations in vivo.
- Assess tissue penetration via LC-MS/MS in target organs .
- Step 2: Investigate metabolic activation/toxicity using hepatocyte assays or metabolomics .
Q. 3.2. What statistical methods are appropriate for high-dimensional datasets in this compound research?
Methodological Answer:
- Step 1: For omics data (e.g., transcriptomics, proteomics), use false discovery rate (FDR) correction to adjust for multiple comparisons.
- Step 2: Apply dimensionality reduction (PCA, t-SNE) to identify latent variables influencing efficacy/toxicity .
Tables for Methodological Frameworks
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
